2-Butyl-2-methylazetidine
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Overview
Description
2-Butyl-2-methylazetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: Two primary synthetic routes for preparing 2-Butyl-2-methylazetidine involve:
In situ generation and cyclization of a 1,3-bis-triflate: This method forms the azetidine ring through cyclization.
Chemoselective reduction of N-Boc azetidine-2-carboxylic acid: This route involves the reduction of the carboxylic acid to form the azetidine ring.
Industrial Production Methods: Industrial production methods for azetidines, including this compound, often involve scalable synthetic routes that ensure high yields and purity. These methods typically avoid column chromatography and are suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-2-methylazetidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring is substituted with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted azetidines.
Scientific Research Applications
2-Butyl-2-methylazetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with azetidine moieties.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 2-Butyl-2-methylazetidine involves its interaction with various molecular targets. The compound’s ring strain and nitrogen atom make it reactive, allowing it to participate in various chemical reactions. These reactions can lead to the formation of bioactive compounds that interact with specific molecular pathways .
Comparison with Similar Compounds
2-Methylazetidine: Similar in structure but lacks the butyl group.
2-Butylazetidine: Similar but lacks the methyl group.
Uniqueness: 2-Butyl-2-methylazetidine’s unique combination of butyl and methyl groups imparts distinct reactivity and stability characteristics, making it valuable in specific synthetic and medicinal applications .
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-butyl-2-methylazetidine |
InChI |
InChI=1S/C8H17N/c1-3-4-5-8(2)6-7-9-8/h9H,3-7H2,1-2H3 |
InChI Key |
IBBKXORTRXPKNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCN1)C |
Origin of Product |
United States |
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